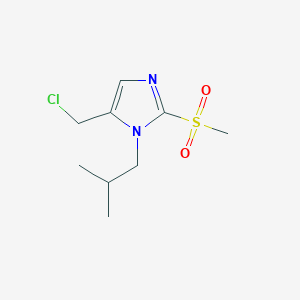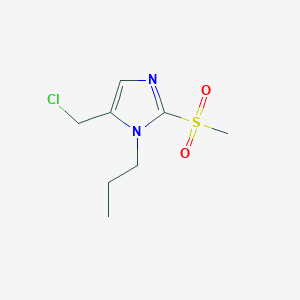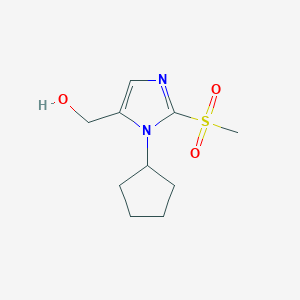![molecular formula C9H16N2O3S B6340016 [1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol CAS No. 1221342-15-9](/img/structure/B6340016.png)
[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Methane Conversion and Utilization
Methanotrophic Bacteria for Biotechnological Applications
Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a range of biotechnological applications. They can generate valuable products from methane, including single-cell protein, biopolymers, lipids for biodiesel, and methanol. Genetic engineering further expands their potential to produce compounds like carotenoids (Strong, Xie, & Clarke, 2015).
Catalytic Conversion of Methane to Methanol
Advances in catalysis have focused on converting methane to methanol, a clean-burning fuel and chemical feedstock. Challenges include activating methane and controlling oxidation processes to prevent over-oxidation. Research aims to optimize catalysts and reaction conditions for improved selectivity and conversion rates (Cortés-Ortiz & Guerrero-Fajardo, 2017).
Methanol as a Renewable Biofuel
Butanol, with a similar production pathway to methanol, has been identified as a competitive renewable biofuel. It has favorable physical and thermodynamic properties compared to methanol, ethanol, and biodiesel. Research in this area focuses on improving production processes and evaluating butanol's performance and emissions in internal combustion engines (Veza, Said, & Latiff, 2020).
Green Chemistry and Catalysis
Catalytic methylation of aromatics using methane over zeolite catalysts represents a green chemistry approach to converting methane into higher hydrocarbons. This process, termed "oxidative methylation," involves the partial oxidation of methane to methanol, followed by methylation of benzene. The use of oxygen and zeolite catalysts in this reaction highlights its environmental and economic benefits (Adebajo, 2007).
特性
IUPAC Name |
(3-butan-2-yl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-4-7(2)11-8(6-12)5-10-9(11)15(3,13)14/h5,7,12H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYCCODMCHGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)



![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)